molecular formula C23H25N7O2 B2959619 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1171645-88-7

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2959619
CAS No.: 1171645-88-7
M. Wt: 431.5
InChI Key: VKOJKOXFCBXTHI-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is an intricate chemical compound distinguished by its complex structure. Due to its notable structural diversity, it finds applications across various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves multiple synthetic steps. The synthesis typically starts with the preparation of the core pyrazolopyrimidine scaffold, followed by sequential functional group modifications to introduce the azepan-1-yl and isoxazole-3-carboxamide groups. Specific reaction conditions such as solvent choice, temperature, and time are crucial for optimal yield and purity.

Industrial Production Methods: Industrial-scale production leverages optimized protocols for efficiency. This often involves continuous flow chemistry techniques, which provide precise control over reaction parameters, thus improving yield and reducing waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the azepan-1-yl moiety, under specific oxidative conditions.

  • Reduction: Reduction reactions can target the pyrazolopyrimidine core, altering its electronic properties.

  • Substitution: Substitution reactions commonly occur at the phenyl and isoxazole rings, allowing for diverse functional group modifications.

Common Reagents and Conditions Used:

  • Oxidation: Common reagents include hydrogen peroxide and sodium periodate.

  • Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired functional group introduction.

Major Products Formed: Products vary based on reaction conditions but often include oxidized or reduced forms of the parent compound, as well as substituted derivatives with modified functional groups.

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is extensively utilized in scientific research due to its pharmacological potential. Its applications include:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Investigated for its interaction with various biological targets, influencing cellular pathways.

  • Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in disease processes.

  • Industry: Utilized in developing specialized materials with unique properties.

Mechanism of Action

The compound exerts its effects through intricate molecular interactions. It binds to specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in cellular pathways and subsequent biological responses.

Comparison with Similar Compounds

  • 5-phenylisoxazole-3-carboxamide derivatives

  • Azepane-containing pyrazolopyrimidines

  • Substituted pyrazolo[3,4-d]pyrimidines

That covers the essentials! If you're ever in the mood to dive deeper into the specifics of any section, let me know. There's always more chemistry to uncover!

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOJKOXFCBXTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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